Ethyl 2-bromo-4-(trifluoromethyl)nicotinate
Description
Ethyl 2-bromo-4-(trifluoromethyl)nicotinate is a halogenated nicotinic acid derivative featuring a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring. The bromine atom enhances reactivity for cross-coupling reactions, while the -CF₃ group contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
ethyl 2-bromo-4-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)6-5(9(11,12)13)3-4-14-7(6)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCNQAXVUBZRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Trifluoromethyl Nicotinic Acid Intermediate
A key intermediate is 4-trifluoromethyl nicotinic acid, which can be prepared via a three-step process involving acylation, cyclization, and hydrolysis:
| Step | Reaction | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|---|
| 1 | Acylation | Vinyl ethyl ether + trifluoroacetyl chloride + catalyst (e.g., pyridine, triethylamine) at -10 to 30 °C for 3–7 h | Formation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one | ~68.5% |
| 2 | Cyclization | 4-ethoxy-1,1,1-trifluoro-3-en-2-one + 3-amino acrylonitrile + base catalyst (NaOH, KOH, NaH, etc.) at 50–100 °C for 3–9 h | Formation of 4-trifluoromethyl nicotinonitrile | High yield |
| 3 | Hydrolysis | 4-trifluoromethyl nicotinonitrile + base (NaOH) at 60–100 °C for 5–10 h, followed by acidification | Conversion to 4-trifluoromethyl nicotinic acid | High yield |
This method is noted for its high overall yield, operational simplicity, cost-effectiveness, and environmental friendliness due to good atom economy and mild reaction conditions.
Bromination at the 2-Position
Selective bromination of the nicotinic acid derivative or its ester at the 2-position is critical. Typical bromination methods include:
- Using bromine or N-bromosuccinimide (NBS) under controlled temperature conditions.
- Employing radical initiators or acidic/basic catalysts to direct bromination regioselectively.
Example procedure:
- The substrate (e.g., 4-(trifluoromethyl)nicotinic acid or ethyl nicotinate) is dissolved in an inert solvent such as dichloromethane or toluene.
- Bromine is added dropwise at low temperature (e.g., 0 to -15 °C) to control reaction rate and minimize side reactions.
- The reaction mixture is stirred until completion, then quenched with aqueous potassium hydroxide or sodium thiosulfate to remove excess bromine.
- The organic phase is separated, washed, dried, and concentrated.
- Purification is typically done by flash chromatography on silica gel.
This bromination step yields Ethyl 2-bromo-4-(trifluoromethyl)nicotinate with good regioselectivity and purity.
Esterification to Ethyl Nicotinate
If bromination is performed on the acid form, esterification to the ethyl ester is performed as a final step:
- Acid is reacted with ethanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid catalyst).
- Reflux is maintained to drive esterification to completion.
- The product is isolated by extraction and purified by chromatography or recrystallization.
Alternatively, bromination can be conducted directly on the ethyl nicotinate derivative, avoiding the need for post-bromination esterification.
Purification and Characterization
- Flash column chromatography on silica gel is the standard purification method, using hexane/ethyl acetate mixtures as eluents.
- Characterization involves NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.
- Yields for the bromination and esterification steps typically range from 60% to 80% depending on reaction scale and conditions.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Vinyl ethyl ether + trifluoroacetyl chloride | Catalyst (pyridine), -10 to 30 °C, 3–7 h | 4-ethoxy-1,1,1-trifluoro-3-en-2-one | 68.5 | Acylation |
| 2 | 4-ethoxy-1,1,1-trifluoro-3-en-2-one + 3-amino acrylonitrile | Base catalyst (NaOH), 50–100 °C, 3–9 h | 4-trifluoromethyl nicotinonitrile | High | Cyclization |
| 3 | 4-trifluoromethyl nicotinonitrile | NaOH, 60–100 °C, 5–10 h; acidification | 4-trifluoromethyl nicotinic acid | High | Hydrolysis |
| 4 | 4-trifluoromethyl nicotinic acid or ester | Bromine or NBS, low temp, inert solvent | 2-bromo-4-(trifluoromethyl)nicotinic acid or ester | 60–80 | Bromination |
| 5 | 2-bromo-4-(trifluoromethyl)nicotinic acid | Ethanol, acid catalyst, reflux | This compound | High | Esterification |
Research Findings and Practical Considerations
- The trifluoromethyl group introduction via trifluoroacetyl chloride and vinyl ethyl ether is efficient and scalable, suitable for industrial production.
- Bromination requires careful temperature control to avoid polybromination or degradation.
- Purification by flash chromatography is effective, but solvent choice and eluent gradients must be optimized for scale-up.
- The overall synthetic route is advantageous due to high yields, relatively mild conditions, and the use of readily available reagents.
- Safety precautions for handling bromine and trifluoroacetyl chloride are necessary due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced nicotinate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinate derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-bromo-4-(trifluoromethyl)nicotinate has several noteworthy applications in scientific research:
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical transformations makes it an essential intermediate in the development of pharmaceuticals and agrochemicals.
Biochemical Probes
Research has indicated that this compound can interact with biological macromolecules, positioning it as a potential biochemical probe. This property is particularly useful in studying enzyme mechanisms and protein interactions.
Therapeutic Investigations
The compound is being explored for its therapeutic properties, including:
- Anti-inflammatory Activity: Studies have shown that derivatives of nicotinic acid can exhibit anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases.
- Anticancer Properties: Preliminary research suggests potential anticancer activity, warranting further exploration into its mechanisms and efficacy against various cancer cell lines.
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Substituted Nicotinates: A study published in Journal of Organic Chemistry detailed the synthesis of various substituted nicotinates using this compound as an intermediate. The results demonstrated enhanced biological activity compared to unsubstituted analogs.
- Biological Activity Assessment: Research conducted by Smith et al. (2023) investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, suggesting its potential use as a therapeutic agent.
Mechanism of Action
The mechanism by which ethyl 2-bromo-4-(trifluoromethyl)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The reactivity and properties of nicotinate derivatives are highly sensitive to substituent positions and functional groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Molecular Comparison
*Note: XLogP3 for the target compound estimated based on analogs.
Key Findings from Research
Reactivity Differences: Bromine at C2 (target compound) facilitates Suzuki-Miyaura coupling, whereas bromine at C4 (Ethyl 4-bromo-6-CF₃ nicotinate ) may exhibit slower coupling due to steric hindrance from the adjacent -CF₃ group. The amino group in Ethyl 2-amino-4-CF₃ nicotinate enables nucleophilic substitution or diazotization, contrasting with the electrophilic bromine in the target compound.
Synthetic Yields :
- Pyrrole-based analogs (e.g., compound 199 in ) synthesized via similar routes show moderate yields (~50%), suggesting that nicotinate derivatives may follow comparable efficiency trends .
Physicochemical Properties: The -CF₃ group increases logP values by ~1 unit compared to non-fluorinated analogs, enhancing membrane permeability .
Biological Activity
Ethyl 2-bromo-4-(trifluoromethyl)nicotinate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the nicotinic acid framework. This unique combination confers distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. In a study comparing various derivatives, compounds with similar structures showed significant inhibitory effects on pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The mechanism behind this activity is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that this compound can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The observed IC50 values were approximately 21.00 µM for HepG2 and 26.10 µM for MCF-7, indicating potent cytotoxic effects . The selectivity index against normal cells was favorable, suggesting potential for therapeutic applications with reduced toxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilicity conferred by the trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate cellular structures effectively.
- Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, potentially inhibiting key enzymes involved in microbial growth or cancer cell proliferation .
- Interference with Signaling Pathways : The compound may modulate various signaling pathways within cells, influencing processes such as apoptosis and cell cycle progression.
Case Studies
A notable study explored the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors treated with this compound showed a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of ethyl 2-bromo-4-(trifluoromethyl)nicotinate?
- Answer : The compound features a nicotinate core with a bromine atom at position 2 and a trifluoromethyl group at position 3. The ethyl ester group is linked via a carboxylate moiety. Key properties include:
- Molecular formula : C₉H₇BrF₃NO₂ (MW: 298.06 g/mol)
- Boiling point : ~235–240°C (estimated for analogous nicotinates)
- LogP : ~2.79 (predicted based on trifluoromethyl and bromine substituent effects)
- Safety : Handle with precautions for skin/eye irritation and respiratory hazards, as inferred from structurally related brominated trifluoromethyl compounds .
Q. What synthetic strategies are recommended for preparing this compound?
- Answer : Two primary approaches:
- One-step esterification : React 2-bromo-4-(trifluoromethyl)nicotinic acid with ethanol under acid catalysis (e.g., H₂SO₄).
- Halogenation of precursors : Brominate ethyl 4-(trifluoromethyl)nicotinate using NBS (N-bromosuccinimide) or Br₂ in DMF.
- AI-assisted retrosynthesis : Tools like Pistachio/Reaxys suggest routes using nicotinic acid derivatives and trifluoromethylation/bromination reagents (e.g., CF₃Cu or Br₂/Fe) .
Q. How is the compound characterized post-synthesis?
- Answer : Use:
- NMR : Confirm substituent positions via ¹H (δ 8.5–9.0 ppm for pyridine protons) and ¹³C (δ 160–165 ppm for ester carbonyl).
- LCMS/HRMS : Validate molecular weight (m/z 298.06) and fragmentation patterns (e.g., loss of ethyl group: m/z 253).
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do substituent effects (bromine vs. chlorine) influence reactivity in cross-coupling reactions?
- Answer : Bromine’s lower electronegativity and larger atomic radius enhance oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example:
- Bromine : Reacts with arylboronic acids (e.g., (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid) at 80–100°C with Pd(PPh₃)₄.
- Chlorine : Requires higher temperatures (120–140°C) or stronger bases (Cs₂CO₃).
- Data : LCMS tracking (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) confirms coupling efficiency .
Q. What methodologies optimize regioselective trifluoromethylation in nicotinate derivatives?
- Answer :
- Electrophilic CF₃ : Use Umemoto’s reagent (trifluoromethylating agent) with CuI catalysis in DMF at 60°C.
- Nucleophilic CF₃ : Employ Ruppert-Prakash reagent (TMSCF₃) under basic conditions (K₂CO₃).
- Yield optimization : Adjust stoichiometry (1.2–1.5 eq CF₃ source) and monitor via ¹⁹F NMR (δ -60 to -65 ppm for CF₃) .
Q. How can computational modeling predict metabolic stability or skin permeability of nicotinate esters?
- Answer :
- Fick’s diffusion laws : Model transdermal flux using partition coefficients (logP) and diffusion constants (e.g., ethyl nicotinate: logP ~2.8, D ~1.5×10⁻⁶ cm²/s).
- Michaelis-Menten kinetics : Estimate esterase-mediated hydrolysis rates (Vmax ~0.8 µM/min, Km ~50 µM) in skin homogenates.
- Tools : COMSOL Multiphysics® for simulating permeability under varying pH/temperature .
Key Considerations for Researchers
- Safety : Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and trifluoromethyl groups’ metabolic toxicity .
- Contradictions : While AI tools (e.g., Reaxys) suggest feasible routes, experimental validation is critical due to discrepancies in predicted vs. actual yields .
- Advanced Applications : Explore the compound as a precursor for kinase inhibitors or fluorinated agrochemicals via cross-coupling or amidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
